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Compound of Interest

Compound Name: TS-011

Cat. No.: B1241391

The designation "TS-011" is not unique to a single therapeutic agent and has been associated
with several distinct investigational drugs in the biopharmaceutical landscape. This guide
clarifies the identities of these compounds and provides a detailed comparative analysis of one
prominent candidate, MYTX-011, an antibody-drug conjugate for non-small cell lung cancer.
This focus is based on the availability of public data regarding its mechanism of action,
experimental results, and defined signaling pathway, which aligns with the core requirements of
this guide.

The following therapeutic agents have been identified in association with "TS-011":

e MYTX-011: A novel cMET-targeted antibody-drug conjugate (ADC) engineered for enhanced
payload delivery to tumor cells, currently in Phase 1 clinical trials for non-small cell lung
cancer (NSCLC).[1][2][3][4]

e TSR-011: A dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related
kinase (TRK) that underwent Phase 1 clinical trials for advanced solid tumors and
lymphomas.[5][6] Its development was discontinued based on the competitive landscape and
benefit/risk assessment.[5]

o LEUO11: A lateral Chimeric Antigen Receptor T-cell (CAR-T) therapy that targets NKG2D
stress ligands, which are expressed on a wide variety of human tumor cells.[7][8][9] It is
currently in a Phase 1/2a clinical trial for relapsed/refractory solid tumors.[7][10]
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o FTOL11: Afirst-in-class oral therapy for the treatment of systemic sclerosis (scleroderma) that
targets a novel G protein-coupled receptor involved in fibrosis.[11][12][13] It has shown
positive results in a Phase 2 clinical trial and has received Fast Track Designation from the
U.S. FDA.[12][14][15]

This guide will now focus on MYTX-011, providing a comprehensive overview of its
experimental data in comparison to other alternatives.

Comparative Guide: MYTX-011 for cMET-Expressing
Non-Small Cell Lung Cancer (NSCLC)

1. Overview of MYTX-011 and Mechanism of Action

MYTX-011 is an antibody-drug conjugate (ADC) that targets the c-mesenchymal-epithelial
transition (cMET) receptor, a tyrosine kinase that is often dysregulated in NSCLC.[16][17]
MYTX-011 is composed of a monoclonal antibody that binds to cMET, a cleavable linker, and a
cytotoxic payload (monomethyl auristatin E or MMAE). A key innovation in MYTX-011 is its pH-
dependent binding technology, which is designed to increase the internalization and delivery of
the cytotoxic payload to tumor cells with a range of cMET expression levels.[1][18][19] This
"FateControl™" technology allows the ADC to unbind from its target after being internalized into
the acidic environment of the cell's endolysosomes, potentially leading to improved tumor
uptake and a better safety profile.[2]

2. The cMET Signaling Pathway

The cMET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal
cellular processes, but their dysregulation can drive tumor growth, proliferation, invasion, and
metastasis.[20][21] In NSCLC, aberrant cMET signaling can occur through various
mechanisms, including gene amplification, mutations (such as MET exon 14 skipping), and
protein overexpression.[16] Upon HGF binding, cMET dimerizes and autophosphorylates,
activating several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and
JAK/STAT pathways, which promote cancer progression.[16][21]
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Caption: Simplified cMET signaling pathway and the mechanism of action of MYTX-011.
(Within 100 characters)

3. Preclinical Experimental Data

Preclinical studies have demonstrated the potential of MYTX-011 in various cancer models. Its
pH-dependent binding has been shown to lead to greater internalization and cytotoxicity
compared to a non-pH-engineered parent ADC.[22]

Table 1: Summary of Preclinical Data for MYTX-011
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Experiment Type

Model

Key Findings Reference

In Vitro Cytotoxicity

Panel of cancer cell

lines

Increased cytotoxicity
against cells with high,
moderate, and low

. [1][22]
cMET expression
compared to a parent

ADC.

In Vitro Internalization

NSCLC cells

Drove four-fold higher
net internalization
than a non-pH- [22][23]
engineered parent

ADC.

In Vivo Efficacy

NSCLC Patient-
Derived Xenograft
(PDX) models

A single 6 mg/kg dose
showed antitumor

activity in all cMET- [22]
positive models

tested.

NSCLC xenograft

Showed at least three-

fold higher efficacy

In Vivo Efficacy models (low to high [22][23]
than a benchmark
cMET)
ADC.
_ Demonstrated potent
Xenograft models with ) o
, _ _ anti-tumor activity
In Vivo Efficacy mutations (METex14, ) [18][19]
regardless of mutation
KRAS, EGFR)
status.
Showed improved
o ) pharmacokinetics over
Pharmacokinetics Animal models [22][23]

parent and benchmark
ADCs.

Toxicology

Animal models

Exhibited a toxicity
profile similar to other [22]
MMAE-based ADCs.

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://firstwordpharma.com/story/5844706
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://www.adcreview.com/news/preclinical-data-highlighting-the-differentiating-properties-of-mytx-011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://www.adcreview.com/news/preclinical-data-highlighting-the-differentiating-properties-of-mytx-011/
https://www.adcreview.com/conference-coverage/aacr-2025-preclinical-data-demonstrating-potent-efficacy-of-mytx-011/
https://www.biospace.com/press-releases/mythic-therapeutics-presents-preclinical-data-demonstrating-potent-efficacy-of-mytx-011-across-a-broad-range-of-tumor-xenograft-models-harboring-clinically-relevant-mutations-at-the-american-association-for-cancer-research-aacr-annual-meeting
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://www.adcreview.com/news/preclinical-data-highlighting-the-differentiating-properties-of-mytx-011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372359/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

4. Clinical Trial Data

MYTX-011 is currently being evaluated in the Phase 1 KisMET-01 clinical trial (NCT05652868)
for patients with locally advanced, recurrent, or metastatic NSCLC.[2] The study consists of a

dose-escalation part followed by a dose-expansion part.[3]

Table 2: Preliminary Phase 1 Clinical Data for MYTX-011 (KisMET-01)

Parameter

Data

Reference

Study Phase

Phase 1 (Dose Escalation &

Expansion)

[3]4]

Patient Population

Previously treated, locally
advanced or metastatic
NSCLC

[3]

Primary Objectives

Safety, Tolerability,
Recommended Phase 2 Dose
(RP2D)

[3]

Key Efficacy Finding

Meaningful anti-tumor activity
observed across various cMET
levels, histologies, and genetic

alterations.

[2]

Regulatory Status

Granted Fast Track
Designation by the U.S. FDA
for NSCLC with cMET

overexpression.

[4]

5. Comparison with Alternative cMET-Targeted Therapies

The treatment landscape for cMET-dysregulated NSCLC includes tyrosine kinase inhibitors

(TKIs) and other ADCs.

Table 3: Comparison of MYTX-011 with Other cMET-Targeted Therapies
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Mechanism of Indication in Key
Drug Name Drug Class ] ] )
Action NSCLC Differentiator
FateControl™
cMET-targeted o
) ) Investigational technology
_ antibody with _
Antibody-Drug for cMET- designed for
MYTX-011 ) MMAE payload; _ i ]
Conjugate B overexpressing efficacy in low to
pH-sensitive )
o NSCLC. high cMET
binding. _
expression.[4]
Metastatic
) ) Small molecule NSCLC with
o Tyrosine Kinase o Oral
Capmatinib . inhibitor of cMET  MET exon 14 o )
Inhibitor ) o o administration.
kinase activity. skipping
mutations.
Metastatic
] ) Small molecule NSCLC with
o Tyrosine Kinase o Oral
Tepotinib . inhibitor of cMET  MET exon 14 o )
Inhibitor ) o o administration.
kinase activity. skipping
mutations.

Telisotuzumab

vedotin

Antibody-Drug

Conjugate

CMET-targeted
antibody with
MMAE payload.

Investigational
for cMET-
overexpressing
NSCLC.

A benchmark
ADC in
development for
cMET-high
NSCLC.[22]

6. Experimental Protocols

The evaluation of an ADC like MYTX-011 involves a series of standardized preclinical and

clinical assays.

Methodologies for Key Experiments:

« In Vitro Cytotoxicity Assays: Cancer cell lines with varying levels of cMET expression are

cultured and exposed to increasing concentrations of the ADC. Cell viability is measured
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after a set incubation period (e.g., 72-96 hours) using assays like CellTiter-Glo® to determine
the half-maximal inhibitory concentration (IC50).

Flow Cytometry-Based Internalization Assays: Target cells are incubated with a fluorescently
labeled ADC. At various time points, the fluorescence inside the cell is measured by flow
cytometry after quenching the signal from the cell surface. This quantifies the rate and extent
of ADC internalization.

Xenograft Efficacy Studies: Human tumor cells (cell lines or patient-derived) are implanted
into immunodeficient mice. Once tumors are established, mice are treated with the ADC, a
vehicle control, or a comparator drug. Tumor volume is measured regularly to assess anti-
tumor activity.

Pharmacokinetic (PK) Analysis: The ADC is administered to animals (e.g., mice or
cynomolgus monkeys), and blood samples are collected at multiple time points. The
concentration of the ADC and its components in the plasma is measured using methods like
ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to
determine its half-life, clearance, and exposure.[24]

Phase 1 Clinical Trial: In human subjects, the safety and tolerability of escalating doses of
the ADC are evaluated to determine the maximum tolerated dose (MTD) and the
recommended Phase 2 dose (RP2D). Preliminary efficacy is assessed using criteria like the
Response Evaluation Criteria in Solid Tumors (RECIST).
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Caption: General experimental workflow for antibody-drug conjugate (ADC) development.
(Within 100 characters)
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 To cite this document: BenchChem. [Navigating the Identity of TS-011: A Comparative Guide
to Experimental Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241391#reproducibility-of-ts-011-experimental-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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